molecular formula C38H68I2O2 B12556427 Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- CAS No. 145483-64-3

Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo-

Cat. No.: B12556427
CAS No.: 145483-64-3
M. Wt: 810.8 g/mol
InChI Key: DRMFKKJPPCIOIT-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- is an organic compound characterized by a benzene ring substituted with two hexadecyloxy groups at the 1 and 4 positions, and two iodine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- typically involves the following steps:

    Starting Material: The synthesis begins with benzene as the starting material.

    Substitution Reactions:

    Iodination: The iodination of the benzene ring at the 2 and 5 positions can be carried out using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.

Industrial Production Methods

While specific industrial production methods for Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and hexadecyloxy substituents.

    Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- has several applications in scientific research:

    Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials due to its rigid aromatic core and flexible alkyl chains.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism by which Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the substituents on the benzene ring. The hexadecyloxy groups provide steric hindrance and electron-donating effects, while the iodine atoms are electron-withdrawing and can participate in halogen bonding interactions. These properties influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-bis(decyloxy)-2,5-diiodo-: Similar structure with shorter alkyl chains.

    Benzene, 1,4-bis(hexadecyloxy)-2,5-dibromo-: Similar structure with bromine atoms instead of iodine.

    Benzene, 1,4-bis(hexadecyloxy)-2,5-difluoro-: Similar structure with fluorine atoms instead of iodine.

Uniqueness

Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- is unique due to the combination of long alkyl chains and iodine substituents. The long alkyl chains provide flexibility and hydrophobicity, while the iodine atoms offer unique reactivity and potential for halogen bonding. This combination makes the compound particularly useful in the design of advanced materials and functional molecules.

Properties

CAS No.

145483-64-3

Molecular Formula

C38H68I2O2

Molecular Weight

810.8 g/mol

IUPAC Name

1,4-dihexadecoxy-2,5-diiodobenzene

InChI

InChI=1S/C38H68I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-37-33-36(40)38(34-35(37)39)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3

InChI Key

DRMFKKJPPCIOIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCCCCCC)I

Origin of Product

United States

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